2-Naphthalenecarboxylic acid, 3-hydroxy-4-((1-sulfo-2-naphthalenyl)azo)-

Description

Chemical Structure and Properties

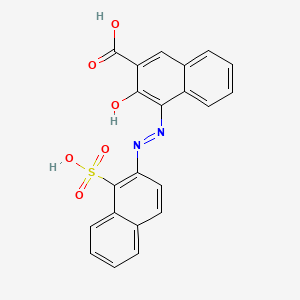

The compound 2-Naphthalenecarboxylic acid, 3-hydroxy-4-((1-sulfo-2-naphthalenyl)azo)- (CAS RN: 3737-95-9) is an azo dye derivative with the molecular formula C₂₁H₁₄N₂O₇S and a molecular weight of 438.41 g/mol . It features a naphthalene backbone substituted with a hydroxy group (-OH), a carboxylic acid (-COOH), and a sulfonated azo group (-N=N-) linked to a second naphthalene ring. The calcium salt of this compound, calcium 3-hydroxy-4-((1-sulfo-2-naphthalenyl)azo)-2-naphthalenecarboxylate, is designated as Pigment Red 63:1 (C.I. 15880:1) and is widely used in cosmetics and pharmaceuticals .

Properties

CAS No. |

21416-46-6 |

|---|---|

Molecular Formula |

C21H14N2O6S |

Molecular Weight |

422.4 g/mol |

IUPAC Name |

3-hydroxy-4-[(1-sulfonaphthalen-2-yl)diazenyl]naphthalene-2-carboxylic acid |

InChI |

InChI=1S/C21H14N2O6S/c24-19-16(21(25)26)11-13-6-2-3-7-14(13)18(19)23-22-17-10-9-12-5-1-4-8-15(12)20(17)30(27,28)29/h1-11,24H,(H,25,26)(H,27,28,29) |

InChI Key |

PWUSHZPXYOALFZ-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC(=C2S(=O)(=O)O)N=NC3=C(C(=CC4=CC=CC=C43)C(=O)O)O |

Origin of Product |

United States |

Preparation Methods

Synthesis of the Hydroxynaphthoic Acid Precursor

The core 2-naphthalenecarboxylic acid, 3-hydroxy- moiety is typically prepared via the Kolbe–Schmitt reaction , a carboxylation process of 2-naphthol under carbon dioxide pressure and elevated temperature.

- Process Details:

- React 2-naphthol with sodium hydroxide to form the sodium salt.

- Introduce carbon dioxide gas at 200–300 °C and pressures of 1–15 kg/cm².

- Reaction time: 0.5 to 5 hours, optimized around 1 hour at 260 °C and 7 kg/cm² for high yield.

- The product is isolated by acidification and separation of layers to obtain 2-hydroxy-3-naphthoic acid.

| Parameter | Typical Range/Value |

|---|---|

| Temperature | 230–280 °C (opt. 260 °C) |

| Pressure (CO2) | 1–15 kg/cm² (opt. 7 kg/cm²) |

| Reaction Time | 0.5–5 hours (opt. 1 hour) |

| pH for Isolation | 5.5–6.5 |

Formation of the Diazonium Salt Intermediate

The azo linkage is formed by coupling a diazonium salt derived from a sulfonated aromatic amine with the hydroxynaphthoic acid derivative.

Azo Coupling Reaction

- The diazonium salt is coupled with the 2-naphthalenecarboxylic acid, 3-hydroxy- compound (or its sodium salt form) in alkaline aqueous medium.

- The coupling occurs at the activated position (usually para or ortho to the hydroxyl group) on the naphthalene ring, forming the azo bond (-N=N-).

- Reaction conditions are typically mild (0–5 °C) to avoid decomposition and side reactions.

Isolation and Purification

- The azo dye product is precipitated by acidification or cooling.

- Filtration and washing yield the crude dye.

- Further purification can be done by recrystallization or preparative reverse-phase high-performance liquid chromatography (HPLC), using columns such as Newcrom R1 with acetonitrile-water-phosphoric acid mobile phases.

Summary Table of Preparation Steps

| Step | Reagents/Conditions | Purpose/Outcome |

|---|---|---|

| 1. Kolbe–Schmitt Carboxylation | 2-naphthol, NaOH, CO2, 230–280 °C, 1–15 kg/cm² | Formation of 2-hydroxy-3-naphthoic acid |

| 2. Diazotization | Sulfo-substituted aromatic amine, NaNO2, HCl, 0–5 °C | Formation of diazonium salt intermediate |

| 3. Azo Coupling | Diazonium salt + 2-hydroxy-3-naphthoic acid (alkaline medium), 0–5 °C | Formation of azo bond to yield target dye |

| 4. Isolation & Purification | Acidification, filtration, recrystallization or preparative HPLC | Purified azo dye product |

Chemical Reactions Analysis

Pigment Red 63 undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions, leading to the formation of different oxidation products.

Reduction: Reduction reactions can break the azo bond, resulting in the formation of aromatic amines.

Substitution: The compound can undergo substitution reactions, where functional groups on the aromatic rings are replaced by other groups.

Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium dithionite. The major products formed depend on the specific reaction conditions .

Scientific Research Applications

Pigment Red 63 has a wide range of scientific research applications:

Chemistry: It is used as a standard dye in various analytical techniques, including chromatography and spectroscopy.

Biology: The compound is used in histological staining to highlight specific structures in biological tissues.

Medicine: It is employed in the development of diagnostic assays and as a marker in medical imaging.

Mechanism of Action

The primary mechanism of action of Pigment Red 63 involves its ability to absorb and reflect specific wavelengths of light, giving it its characteristic color. The molecular structure, particularly the azo bond, plays a crucial role in this process. The compound interacts with light through electronic transitions, which are responsible for its vibrant color .

Comparison with Similar Compounds

D&C Red No. 6 (C.I. 15850)

Structure : Disodium salt of 3-hydroxy-4-[(4-methyl-2-sulfophenyl)azo]-2-naphthalenecarboxylic acid .

Key Differences :

- Substituent on the azo group: A 4-methyl-2-sulfophenyl group instead of a 1-sulfo-2-naphthalenyl group.

- Solubility : Higher water solubility due to the disodium salt form, whereas the calcium salt of the target compound is insoluble .

- Regulatory Status: Both are FDA-approved for cosmetics, but D&C Red No. 6 is restricted in applications involving mucous membranes .

D&C Red No. 7 (C.I. 15850:1)

Structure : Calcium salt of 3-hydroxy-4-[(4-methyl-2-sulfophenyl)azo]-2-naphthalenecarboxylic acid .

Key Differences :

Pigment Red 5 (C.I. 12490)

Structure: N-(5-chloro-2,4-dimethoxyphenyl)-4-[[5-[(diethylamino)sulfonyl]-2-methoxyphenyl]azo]-3-hydroxy-2-naphthalenecarboxamide . Key Differences:

- Contains a carboxamide group and complex sulfonamide substituents, unlike the carboxylic acid and sulfonated naphthalene in the target compound.

4-Methyl Sudan I

Structure: 1-[(4-methylphenyl)azo]-2-naphthalenol . Key Differences:

- Lacks sulfonic acid and carboxylic acid groups, making it non-polar and unsuitable for water-based applications.

- Safety: Classified as a carcinogen, unlike the target compound, which is considered safe under specified limits .

Analytical and Regulatory Comparisons

Chromatographic Behavior

Ultra-performance liquid chromatography (UPLC) studies differentiate these compounds based on retention times and UV-Vis spectra:

Regulatory Landscape

Physical and Chemical Properties

| Property | Target Compound | D&C Red No. 6 | 4-Methyl Sudan I |

|---|---|---|---|

| Melting Point (°C) | 300 | >300 (decomposes) | 171–173 |

| Solubility | Insoluble (Ca²⁺ salt) | Water-soluble (Na⁺ salt) | Organic solvents |

| Stability | High (sulfonate group) | Moderate | Low (azo bond cleavage) |

Biological Activity

2-Naphthalenecarboxylic acid, 3-hydroxy-4-((1-sulfo-2-naphthalenyl)azo)-, commonly referred to as D&C Red No. 34 or C.I. Pigment Red 63, is a synthetic azo dye primarily used in cosmetics and pharmaceuticals. This compound has garnered attention due to its biological activities and potential health effects.

- Chemical Formula : C21H14N2O6S

- CAS Number : 6417-83-0

- Molecular Weight : 414.4 g/mol

The structure of the compound features an azo group (-N=N-) which is significant for its biological activity, particularly in antimicrobial and cytotoxic properties.

Antimicrobial Properties

Research indicates that the presence of the azo group contributes significantly to the antimicrobial activities of compounds similar to 2-naphthalenecarboxylic acid. A study demonstrated that azo derivatives exhibited over 60% antibacterial activity against various bacterial strains, suggesting that this structural motif plays a crucial role in enhancing biological efficacy .

Cytotoxicity and Mutagenicity

The cytotoxic effects of 2-naphthalenecarboxylic acid have been evaluated through various studies:

- Ames Test : Initial screenings showed that related compounds were non-mutagenic in standard Ames tests using Salmonella typhimurium and Escherichia coli strains . However, other studies indicated potential chromosomal damage under specific conditions, highlighting the need for further investigation into its mutagenic potential.

- Toxicological Assessments : In vivo studies reported acute toxicity with an LD50 ranging from 823 to 1040 mg/kg in rats, with observed gastrointestinal irritation and liver damage at higher doses . The NOEL (No Observed Effect Level) for systemic toxicity was established at 60 mg/kg bw/day for males and 12 mg/kg bw/day for females.

Environmental Impact

The environmental assessment of this compound suggests that while it exhibits low acute toxicity to aquatic organisms, continuous exposure may lead to bioaccumulation and long-term ecological effects. The primary target organs identified in toxicity studies include the liver and kidneys .

Case Study 1: Antibacterial Efficacy

In a controlled laboratory setting, the antibacterial efficacy of D&C Red No. 34 was tested against Staphylococcus aureus and Escherichia coli. The results indicated a significant reduction in bacterial counts at concentrations above 100 µg/mL, confirming its potential use as a preservative in cosmetic formulations.

Case Study 2: Cytotoxic Effects on Cancer Cells

A study investigating the cytotoxic effects on human cancer cell lines (e.g., HeLa) found that treatment with D&C Red No. 34 resulted in a dose-dependent decrease in cell viability, with IC50 values around 50 µg/mL. These findings suggest its potential application in cancer therapeutics, warranting further exploration into its mechanism of action.

Summary of Findings

| Property | Details |

|---|---|

| Chemical Formula | C21H14N2O6S |

| Antimicrobial Activity | >60% activity against various bacterial strains |

| Acute Toxicity (LD50) | 823 - 1040 mg/kg |

| NOEL (Systemic Toxicity) | Males: 60 mg/kg bw/day; Females: 12 mg/kg bw/day |

| Cytotoxicity IC50 | ~50 µg/mL on HeLa cells |

| Environmental Impact | Low acute toxicity; potential for bioaccumulation |

Q & A

Basic: What analytical methods are recommended for determining the purity of this compound and its derivatives in research settings?

Answer:

Ultra-performance liquid chromatography (UPLC) coupled with UV-Vis detection is a validated method for analyzing intermediates and subsidiary colors in structurally related azo compounds. Key parameters include:

- Linearity : Average across calibration curves.

- Sensitivity : LOD (0.0014–0.0061%) and LOQ (0.0047–0.020%).

- Recovery : 96–106% accuracy at specification levels.

- Precision : RSD ranges from 0.67% to 5.79% .

This method improves separation efficiency and reduces analysis time compared to traditional HPLC, making it suitable for batch certification and quality control in academic research .

Advanced: How does azo-hydrazo tautomerism influence the spectroscopic properties and stability of this compound?

Answer:

The azo group (-N=N-) can exhibit tautomerism, shifting between azo (trans) and hydrazo (cis) forms, which alters UV-Vis absorption spectra and thermal stability. Researchers should:

- Use pH-dependent spectroscopic studies to track tautomeric shifts.

- Apply time-resolved NMR to monitor dynamic equilibria in solution.

- Employ density functional theory (DFT) calculations to model electronic transitions and predict stability under varying conditions .

These approaches help correlate structural configurations with functional properties, critical for applications in dye chemistry and materials science .

Basic: What synthetic routes are commonly employed for the preparation of this compound?

Answer:

The compound is synthesized via diazonium coupling :

Diazotization : 1-Sulfo-2-naphthylamine is treated with nitrous acid () under acidic conditions to form the diazonium salt.

Coupling : The diazonium salt reacts with 3-hydroxy-2-naphthalenecarboxylic acid in a weakly alkaline medium (pH 8–9).

Purification : The product is isolated via recrystallization or column chromatography to remove unreacted intermediates .

Key challenges include optimizing reaction pH and temperature to minimize side products like unsulfonated subsidiary colors .

Advanced: What computational approaches are suitable for modeling the electronic structure and azo group configuration?

Answer:

- DFT Calculations : To predict electron density distribution, frontier molecular orbitals (HOMO/LUMO), and cis-trans isomerization energetics.

- Molecular Dynamics (MD) Simulations : To study solvation effects and conformational stability in aqueous/organic matrices.

- TD-DFT : For modeling UV-Vis spectra and correlating theoretical results with experimental data .

These methods aid in designing derivatives with enhanced photostability or tailored spectral properties for sensor applications .

Basic: How can crystallographic data be obtained and refined for this compound?

Answer:

- Data Collection : Use single-crystal X-ray diffraction (SC-XRD) with Mo-Kα radiation ().

- Structure Solution : Employ the SHELX suite (e.g., SHELXD for phase determination, SHELXL for refinement).

- Refinement : Apply full-matrix least-squares methods with anisotropic displacement parameters for non-H atoms. Hydrogen bonding and π-π stacking interactions should be analyzed to understand packing motifs .

Example refinement statistics for related azo pigments:

| Parameter | Value |

|---|---|

| < 0.05 | |

| (I > 2σ) | 0.03–0.05 |

| 0.08–0.10 |

Advanced: What are the environmental degradation pathways of this compound, and how can its breakdown products be analyzed?

Answer:

- Photodegradation : Exposure to UV light cleaves the azo bond, generating aromatic amines and sulfonated naphthalenes.

- Microbial Degradation : Aerobic/anaerobic bacteria metabolize the compound into intermediates like 3-hydroxy-2-naphthoic acid.

- Analytical Workflow :

Such studies inform environmental risk assessments and guide the design of biodegradable analogs .

Basic: What spectroscopic techniques are used to confirm the structure of this compound?

Answer:

- FT-IR : Confirm functional groups (e.g., -OH at 3200–3500 cm, -SOH at 1030–1200 cm).

- H/C NMR : Assign peaks for aromatic protons (δ 6.5–8.5 ppm) and carboxyl carbons (δ 170–175 ppm).

- UV-Vis : Characterize λ (~500 nm for the azo chromophore) in solvents of varying polarity .

Advanced: How does the calcium salt formation (e.g., Pigment Red 63:1) affect the compound’s properties?

Answer:

- Enhanced Stability : Calcium coordination improves thermal resistance (decomposition >250°C) and reduces solubility in aqueous/organic media.

- Color Intensity : Metal complexation shifts λ bathochromically (~20 nm) due to ligand-to-metal charge transfer (LMCT).

- Analytical Confirmation : Use inductively coupled plasma optical emission spectrometry (ICP-OES) to quantify calcium content (specification: 1:1 molar ratio) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.